
Sodium 3,5,5-trimethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3,5,5-trimethylhexanoate is a sodium salt of 3,5,5-trimethylhexanoic acid. It is a chemical compound with the molecular formula C9H17NaO2 and a molecular weight of 180.22 g/mol . This compound is commonly used as an emulsifier and surfactant in personal care and cosmetic products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 3,5,5-trimethylhexanoate can be synthesized by neutralizing 3,5,5-trimethylhexanoic acid with sodium hydroxide. The reaction typically involves dissolving the acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is then evaporated to yield the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified and dried to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3,5,5-trimethylhexanoate primarily undergoes substitution reactions due to the presence of the sodium ion. It can react with various electrophiles to form new compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products formed from these reactions depend on the reagents used. For example, reacting with an alkyl halide can produce an ester, while reacting with an acyl chloride can produce an amide .
Applications De Recherche Scientifique
Sodium 3,5,5-trimethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in studies involving cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the personal care and cosmetic industry as an emulsifier and surfactant to stabilize and blend ingredients
Mécanisme D'action
The mechanism of action of sodium 3,5,5-trimethylhexanoate is primarily related to its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of ingredients. This is particularly useful in formulations where oil and water need to be combined .
Comparaison Avec Des Composés Similaires
- Sodium 2-ethylhexanoate
- Sodium laurate
- Sodium stearate
Comparison: Sodium 3,5,5-trimethylhexanoate is unique due to its branched structure, which provides distinct surfactant properties compared to linear compounds like sodium laurate and sodium stearate. This branching allows for better stabilization of emulsions and improved performance in personal care products .
Propriétés
Numéro CAS |
2650-30-8 |
|---|---|
Formule moléculaire |
C9H17NaO2 |
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
sodium;3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C9H18O2.Na/c1-7(5-8(10)11)6-9(2,3)4;/h7H,5-6H2,1-4H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
ZHVCSGCGBCHVLW-UHFFFAOYSA-M |
SMILES canonique |
CC(CC(=O)[O-])CC(C)(C)C.[Na+] |
Description physique |
Other Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



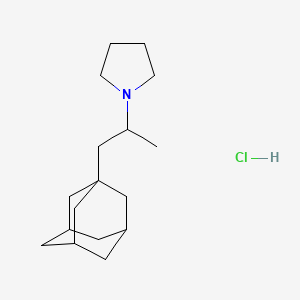

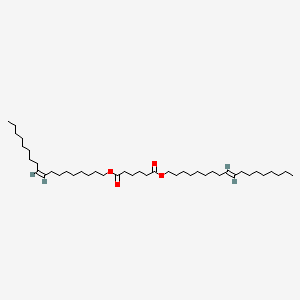
![(4-Nitrophenyl) 2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate](/img/structure/B13741141.png)
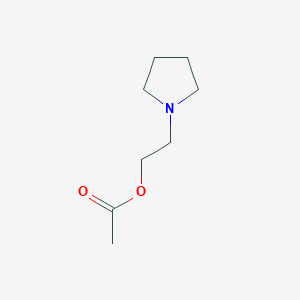
![Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl este](/img/structure/B13741150.png)
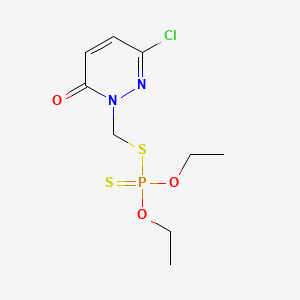
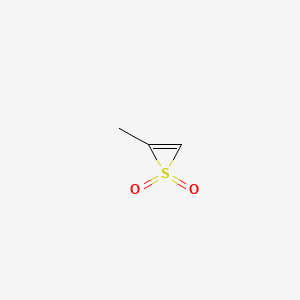


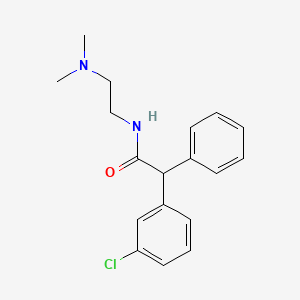

![3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate](/img/structure/B13741215.png)
